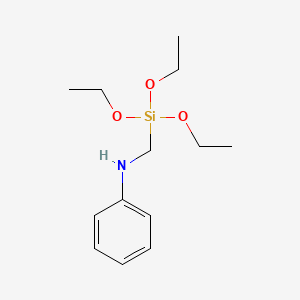

N-((Triethoxysilyl)methyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(triethoxysilylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-14-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVKEDGZABFDPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CNC1=CC=CC=C1)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305821 | |

| Record name | (Anilinomethyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3473-76-5 | |

| Record name | (Anilinomethyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3473-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Anilinomethyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylaminomethyltriethoxysilan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N-((Triethoxysilyl)methyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for N-((triethoxysilyl)methyl)aniline, a versatile organosilane coupling agent. This document outlines the primary synthetic route, reaction mechanism, a detailed experimental protocol, and key data pertinent to its synthesis.

Introduction

This compound is a bifunctional molecule possessing both an aniline (B41778) moiety and a triethoxysilyl group. This unique structure allows it to act as a bridge between organic and inorganic materials, making it a valuable component in adhesives, sealants, coatings, and composite materials.[1] The aniline group provides a reactive site for further organic transformations, while the triethoxysilyl group can form stable covalent bonds with inorganic substrates like glass and silica (B1680970) through hydrolysis and condensation.[2]

Synthesis Pathway

The most direct and common method for the synthesis of this compound is the N-alkylation of aniline with (chloromethyl)triethoxysilane.[2] This reaction involves the formation of a carbon-nitrogen bond through a nucleophilic substitution reaction.

A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards the product.

Reaction Mechanism

The synthesis proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile and attacks the electrophilic carbon atom of the chloromethyl group in (chloromethyl)triethoxysilane.

-

Transition State: A trigonal bipyramidal transition state is formed where the nitrogen-carbon bond is beginning to form and the carbon-chlorine bond is beginning to break.

-

Leaving Group Departure: The chloride ion, a good leaving group, departs, resulting in the formation of a protonated this compound intermediate.

-

Deprotonation: A base, such as a tertiary amine (e.g., triethylamine) or an inorganic base, removes the proton from the nitrogen atom to yield the final product, this compound, and the corresponding ammonium (B1175870) salt.

Caption: General overview of the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for similar N-alkylation reactions.

Materials:

-

Aniline

-

(Chloromethyl)triethoxysilane

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous toluene (B28343) (or another suitable aprotic solvent)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thermometer

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

-

Reaction Setup: A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet is assembled and flame-dried to ensure anhydrous conditions.

-

Charging Reactants: The flask is charged with aniline and anhydrous toluene. The mixture is stirred under a nitrogen atmosphere. Triethylamine is then added to the flask.

-

Addition of Alkylating Agent: (Chloromethyl)triethoxysilane is dissolved in anhydrous toluene and added to the dropping funnel. This solution is then added dropwise to the stirred aniline solution over a period of 30-60 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (the boiling point of toluene, approximately 110°C) and maintained at this temperature for several hours (e.g., 6-12 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The triethylamine hydrochloride salt, which precipitates out of the solution, is removed by filtration.

-

The filtrate is washed sequentially with water and brine to remove any remaining salts and water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate.

-

-

Purification:

-

The solvent is removed from the dried organic layer using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to obtain pure this compound.

-

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

While specific yield and purity data for the synthesis of this compound can vary depending on the reaction scale and conditions, the following table provides typical ranges and expected analytical data based on similar organosilane syntheses.

| Parameter | Typical Value/Data | Method of Determination |

| Yield | 70-90% | Gravimetric analysis after purification |

| Purity | >95% | Gas Chromatography (GC), NMR Spectroscopy |

| Molecular Weight | 269.41 g/mol [3][4] | Mass Spectrometry (MS) |

| Appearance | Colorless to light yellow liquid | Visual Inspection |

| Boiling Point | ~173-176 °C (for (Chloromethyl)triethoxysilane, expected to be higher for the product) | Distillation |

| ¹H NMR | Characteristic peaks for aromatic protons (aniline), methylene (B1212753) bridge, and ethoxy groups. | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| FT-IR | Characteristic peaks for N-H stretching, C-N stretching, Si-O-C stretching, and aromatic C-H stretching. | Fourier-Transform Infrared (FT-IR) Spectroscopy |

Safety Considerations

-

Aniline: Toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated fume hood.

-

(Chloromethyl)triethoxysilane: Corrosive and a lachrymator. Handle with care in a fume hood.

-

Toluene: Flammable and has known health risks. Use in a well-ventilated area away from ignition sources.

-

The reaction should be conducted under an inert atmosphere to prevent moisture from hydrolyzing the triethoxysilyl group.[5]

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity.

References

Spectroscopic Characterization of N-((Triethoxysilyl)methyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-((Triethoxysilyl)methyl)aniline. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents predicted spectroscopic data based on the analysis of its constituent chemical moieties: the N-methylaniline group and the triethoxysilyl group. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the analysis of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR, the characteristic absorption bands for IR spectroscopy, and the expected fragmentation patterns in mass spectrometry for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 6.6 - 7.3 | Multiplet | - |

| Methylene (-CH₂-) | ~3.0 - 3.5 | Singlet | - |

| Methylene (-O-CH₂-CH₃) | ~3.8 | Quartet | ~7.0 |

| Methyl (-O-CH₂-CH₃) | ~1.2 | Triplet | ~7.0 |

| Amine (-NH-) | Broad singlet | - |

Predicted data is based on analogous structures such as N-methylaniline and various triethoxysilane (B36694) derivatives.[1][2][3]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) - C (ipso) | ~148 - 150 |

| Aromatic (C₆H₅) - CH (ortho, para) | ~112 - 130 |

| Aromatic (C₆H₅) - CH (meta) | ~117 - 120 |

| Methylene (-CH₂-) | ~40 - 45 |

| Methylene (-O-CH₂-CH₃) | ~58 - 60 |

| Methyl (-O-CH₂-CH₃) | ~18 - 20 |

Predicted data is based on analogous structures such as N-methylaniline and various triethoxysilane derivatives.[1][2]

Table 3: Predicted FT-IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |

| N-H Stretch | 3300 - 3500 | Secondary amine stretching |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H stretching |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Aliphatic C-H stretching |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring stretching |

| Si-O-C Stretch | 1080 - 1100 | Strong, characteristic band |

| C-N Stretch | 1250 - 1350 | C-N stretching of aromatic amine |

Predicted data is based on analogous structures such as N-methylaniline and various organosilanes.[4][5]

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Predicted Fragment |

| [M]+ | Molecular Ion |

| [M - OCH₂CH₃]+ | Loss of an ethoxy group |

| [M - CH₂-aniline]+ | Cleavage of the Si-C bond |

| [Si(OCH₂CH₃)₃]+ | Triethoxysilyl cation |

| [C₆H₅NHCH₂]+ | Aniline-methylene fragment |

Prediction is based on common fragmentation patterns of similar organic and organosilicon compounds.[1][6]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[7] Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.[8]

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's magnetic field is then "locked" onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field. The sample is "shimmed" to optimize the homogeneity of the magnetic field.

-

Data Acquisition: A standard one-pulse sequence is typically used. For a qualitative spectrum, 8 to 16 scans are usually sufficient. A relaxation delay of 1-2 seconds between pulses is common.[9]

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.[10]

2.1.2 ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required due to the low natural abundance of the ¹³C isotope.[9]

-

Instrument Setup: The setup is similar to that for ¹H NMR.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling. A larger number of scans (e.g., 128 or more) is typically necessary to achieve a good signal-to-noise ratio.[9][11] For quantitative analysis, a longer relaxation delay (at least 5 times the longest T1 of the carbons) and inverse-gated decoupling are employed to suppress the Nuclear Overhauser Effect (NOE).[12][13]

-

Data Processing: The processing steps are analogous to those for ¹H NMR. The solvent signal is commonly used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid): If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[14]

-

Sample Preparation (Solid/KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[15]

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to be subtracted from the sample spectrum.[16]

-

Data Acquisition: Place the prepared sample in the instrument's sample holder and acquire the spectrum. Typically, a range of 4000 to 400 cm⁻¹ is scanned.[17]

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Method

-

Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS). The sample must be volatile and thermally stable.[18]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺·), which can then undergo fragmentation.[19][20]

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. N-Methylaniline(100-61-8) 1H NMR [m.chemicalbook.com]

- 4. Aniline, N-methyl- [webbook.nist.gov]

- 5. N-Methylaniline(100-61-8) IR Spectrum [m.chemicalbook.com]

- 6. Aniline, N-methyl- [webbook.nist.gov]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. uwyo.edu [uwyo.edu]

- 10. rsc.org [rsc.org]

- 11. nmr.ceitec.cz [nmr.ceitec.cz]

- 12. sc.edu [sc.edu]

- 13. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Hydrolysis and Condensation Kinetics of N-((Triethoxysilyl)methyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis and condensation kinetics of N-((Triethoxysilyl)methyl)aniline, a bifunctional organosilane of significant interest in materials science and drug delivery applications. Due to the limited availability of specific kinetic data for this compound, this guide draws upon established principles of alkoxysilane chemistry and presents data from analogous aminosilanes to provide a thorough understanding of its reactive behavior. The document details the reaction mechanisms, factors influencing reaction rates, and standardized experimental protocols for kinetic analysis.

Introduction

This compound is a versatile molecule possessing both an aromatic amine functionality and a hydrolyzable triethoxysilyl group. This dual nature allows it to act as a coupling agent, surface modifier, and a precursor in the synthesis of organic-inorganic hybrid materials. The triethoxysilyl group undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups, which then condense to form stable siloxane bonds (-Si-O-Si-). Understanding and controlling the kinetics of these reactions are crucial for tailoring the properties of the resulting materials for specific applications, including the development of novel drug delivery systems.

Reaction Mechanisms

The overall transformation of this compound from a monomer to a crosslinked polysiloxane network proceeds in two primary stages: hydrolysis and condensation.

Hydrolysis

Hydrolysis is the cleavage of the silicon-alkoxy (Si-OR) bonds by water to form silanol (Si-OH) groups and ethanol (B145695) as a byproduct. This process occurs in a stepwise manner:

-

First Hydrolysis: (C₂H₅O)₃SiCH₂NHC₆H₅ + H₂O ⇌ (C₂H₅O)₂(HO)SiCH₂NHC₆H₅ + C₂H₅OH

-

Second Hydrolysis: (C₂H₅O)₂(HO)SiCH₂NHC₆H₅ + H₂O ⇌ (C₂H₅O)(HO)₂SiCH₂NHC₆H₅ + C₂H₅OH

-

Third Hydrolysis: (C₂H₅O)(HO)₂SiCH₂NHC₆H₅ + H₂O ⇌ (HO)₃SiCH₂NHC₆H₅ + C₂H₅OH

The hydrolysis reaction is reversible, and its rate is significantly influenced by factors such as pH, water concentration, and temperature. For aminosilanes, the amine group can act as an internal catalyst, influencing the reaction kinetics.[1]

Condensation

The newly formed silanol groups are highly reactive and undergo condensation to form stable siloxane bonds. This process can proceed through two main pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. 2 (HO)₃SiCH₂NHC₆H₅ ⇌ (HO)₂(C₆H₅NHCH₂)Si-O-Si(CH₂NHC₆H₅)(OH)₂ + H₂O

-

Alcohol Condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and an ethanol molecule. (HO)₃SiCH₂NHC₆H₅ + (C₂H₅O)₃SiCH₂NHC₆H₅ ⇌ (HO)₂(C₆H₅NHCH₂)Si-O-Si(CH₂NHC₆H₅)(OC₂H₅)₂ + C₂H₅OH

These condensation reactions lead to the formation of dimers, oligomers, and eventually a crosslinked three-dimensional network.

Synthesis of this compound

The primary synthetic route to this compound is through the N-alkylation of aniline (B41778) with (chloromethyl)triethoxysilane. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of aniline attacks the electrophilic carbon of the chloromethyl group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

Kinetics of Hydrolysis and Condensation

Factors Influencing Reaction Kinetics

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |

| pH | Catalyzed by both acid and base. The rate is slowest near neutral pH. | Also catalyzed by acid and base. The minimum rate is generally observed at a lower pH than for hydrolysis. | For aminosilanes, the amine group can act as an internal base catalyst, accelerating the reaction.[1] |

| Water Concentration | Increases with higher water concentration up to a certain point. | Can be complex; excess water can favor hydrolysis over condensation. | Stoichiometric or slightly excess water is often used for controlled reactions.[1] |

| Temperature | Increases with temperature. | Increases with temperature. | Higher temperatures can also promote side reactions.[1] |

| Solvent | The type of solvent and its polarity can influence reaction rates. | Solvent can affect the solubility of reactants and intermediates. | Protic solvents can participate in the reaction. |

| Catalyst | External acid or base catalysts can significantly increase the rate. | Catalysts for hydrolysis often also catalyze condensation. | The choice of catalyst can influence the final structure of the polysiloxane network. |

Quantitative Data for Analogous Aminosilanes

The following table summarizes representative kinetic data for the hydrolysis of 3-aminopropyltriethoxysilane (B1664141) (APTES), a structurally similar aminosilane. This data should be considered as an approximation for the behavior of this compound.

| Compound | Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |

| 3-Aminopropyltriethoxysilane (APTES) | Acidic (pH 4) | Varies with conditions | Not reported | [3] |

| 3-Aminopropyltriethoxysilane (APTES) | Neutral | Very low | Not reported | [3] |

| 3-Aminopropyltriethoxysilane (APTES) | Alkaline (pH 10) | Varies with conditions | Not reported | [3] |

Note: The rate of hydrolysis for aminosilanes is generally faster than for non-amino functionalized silanes due to intramolecular catalysis.[3]

Experimental Protocols for Kinetic Studies

The kinetics of hydrolysis and condensation of this compound can be monitored using various analytical techniques. The following are generalized protocols that can be adapted for specific experimental setups.

Monitoring Hydrolysis and Condensation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ²⁹Si NMR, is a powerful tool for monitoring the progress of both hydrolysis and condensation reactions in situ.[3][4]

Experimental Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. N-((Trimethoxysilyl)methyl)aniline | 77855-73-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition Profile of N-((Triethoxysilyl)methyl)aniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-((Triethoxysilyl)methyl)aniline is an organosilane of interest due to its hybrid structure, combining an aromatic amine with a reactive triethoxysilyl group. This bifunctionality makes it a candidate for applications in surface modification, as a coupling agent, and as a precursor in the synthesis of more complex molecules and materials. Understanding its thermal stability is critical for determining its processing parameters, storage conditions, and performance limits in high-temperature applications.

This technical guide details the standard experimental procedures used to evaluate the thermal properties of such compounds, presents a hypothetical thermal decomposition profile for this compound, and proposes a general decomposition mechanism.

Experimental Protocols for Thermal Analysis

The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3][4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is used to determine the temperatures at which the material decomposes and the percentage of mass loss associated with each decomposition step.

Detailed Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer, such as a Mettler Toledo TGA/SDTA 851e or equivalent.[5]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.[5] For volatile or moisture-sensitive compounds, a hermetically sealed pan with a pinhole lid is recommended.

-

Atmosphere: The experiment should be conducted under a high-purity inert atmosphere, typically nitrogen, with a constant flow rate of 30-50 mL/min to prevent oxidative decomposition.[5][6]

-

Temperature Program:

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline tangent and the tangent of the decomposition step. The peak decomposition temperature (Tpeak) is determined from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to identify thermal events such as melting, crystallization, glass transitions, and decomposition.

Detailed Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter, such as a TA Instruments Q250 DSC.[1]

-

Sample Preparation: Weigh 5-15 mg of the sample into a hermetic aluminum DSC pan and seal it.[1] An empty sealed pan is used as a reference.

-

Atmosphere: A nitrogen purge at a flow rate of 20-50 cm³/min is used to maintain an inert environment.[1]

-

Temperature Program:

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting or decomposition) and exothermic events are identified by their respective peaks.

Hypothetical Thermal Profile of this compound

Based on the known behavior of similar N-aryl aminosilanes and trialkoxysilanes, a plausible thermal profile can be projected. The decomposition would likely occur in multiple stages, involving the loss of ethoxy groups and the subsequent breakdown of the organic backbone.

Data Presentation

The following tables summarize the hypothetical quantitative data that would be derived from TGA and DSC analyses.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value (°C) | Description |

| Tonset (Stage 1) | ~220-240 | Onset temperature of the initial mass loss, likely corresponding to the hydrolysis/condensation of ethoxy groups. |

| Tpeak (Stage 1) | ~260-280 | Peak rate of decomposition for the first stage. |

| Tonset (Stage 2) | ~350-370 | Onset of the second major decomposition step, likely involving the aniline (B41778) and methylene (B1212753) bridge. |

| Tpeak (Stage 2) | ~400-420 | Peak rate of decomposition for the second stage. |

| Residue at 800°C | ~20-25% | Remaining mass, likely a silica (B1680970) or silicon carbonitride residue. |

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Temperature Range (°C) | Description |

| Endotherm (Melting) | ~50-70°C | If the compound is a solid at room temperature, a melting point would be observed. |

| Broad Exotherm | ~250-450°C | A broad exothermic peak corresponding to the complex decomposition reactions. |

Visualization of Workflows and Pathways

Experimental Workflow

The logical flow for a comprehensive thermal analysis is depicted below.

Caption: Workflow for Thermal Characterization.

Plausible Decomposition Pathway

The thermal decomposition of this compound is expected to be complex. A plausible pathway involves initial reactions at the silicon center, followed by cleavage of the organic moiety. The mechanism of thermal decomposition for silanes often involves several stages.[8][9]

Caption: Plausible Thermal Decomposition Pathway.

Interpretation and Significance

The thermal profile provides critical insights for researchers. The onset of decomposition dictates the maximum processing temperature to which the material can be subjected without significant degradation. For drug development professionals, this data is crucial if the molecule is used as a linker or in a formulation that undergoes thermal sterilization.

The multi-stage decomposition suggests that different parts of the molecule have varying thermal labilities. The initial loss of ethoxy groups is a common feature of alkoxysilanes and can lead to cross-linking and the formation of a more stable polysiloxane network. The subsequent, higher-temperature decomposition involves the more stable aromatic and methylene components. The final residue composition, which could be determined by techniques like TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR), provides information on the final state of the silicon-containing moiety.[10][11][12]

Conclusion

While specific experimental data for this compound remains to be published, this guide establishes a robust framework for its thermal characterization. By employing standard TGA and DSC protocols, researchers can determine its thermal stability, identify key decomposition stages, and gain insights into its degradation mechanism. The hypothetical data and pathways presented here serve as a predictive baseline for future experimental work, enabling safer handling, optimized processing, and informed application of this versatile organosilane.

References

- 1. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. web.williams.edu [web.williams.edu]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. epfl.ch [epfl.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Comprehensive Kinetic Study on the Enhanced Thermal Stability of Silica Xerogels with the Addition of Organochlorinated Substituents [mdpi.com]

- 8. Mechanism of thermal decomposition of silanes - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Mechanism of thermal decomposition of silanes | Semantic Scholar [semanticscholar.org]

- 10. Interaction of silane coupling agents with nano-silica probed by nano-IR | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Solubility Profile of N-((Triethoxysilyl)methyl)aniline in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-((Triethoxysilyl)methyl)aniline, a versatile silane (B1218182) coupling agent. Understanding its solubility is critical for its effective application in various fields, including materials science, surface chemistry, and as a potential component in advanced drug delivery systems. This document offers a compilation of available solubility information, detailed experimental protocols for solubility determination, and a logical workflow for assessing its miscibility.

Core Concepts in Solubility

The solubility of a substance is a quantitative measure of its ability to dissolve in a given solvent to form a homogeneous solution. For liquid solutes like this compound, the term "miscibility" is often used. Miscible liquids will mix in all proportions, forming a single phase, while immiscible liquids will separate into distinct layers. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.

Quantitative Solubility Data

Due to the limited availability of precise quantitative solubility data for this compound in peer-reviewed literature and chemical databases, the following table provides a qualitative summary based on the general behavior of similar silane coupling agents. It is strongly recommended that researchers perform experimental determinations for their specific applications.

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Methanol | CH₃OH | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Toluene | C₇H₈ | Non-polar | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble |

| Hexane | C₆H₁₄ | Non-polar | Likely Soluble |

| Water | H₂O | Polar Protic | Insoluble |

Note: "Soluble" indicates that the compound is expected to be miscible or form a solution at typical laboratory concentrations. "Insoluble" suggests very limited miscibility. These are general guidelines and should be confirmed experimentally.

Experimental Protocol for Determining Solubility/Miscibility

The following is a detailed methodology for the qualitative and semi-quantitative determination of the solubility of this compound in a target organic solvent.

Objective: To determine the miscibility of this compound in a selected organic solvent at various concentrations at room temperature.

Materials:

-

This compound (CAS No. 3473-76-5)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, THF, dichloromethane, hexane) of analytical grade

-

Glass vials with screw caps (B75204) (e.g., 5 mL or 10 mL)

-

Calibrated micropipettes and tips

-

Vortex mixer

-

Analytical balance (for quantitative analysis)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Procedure:

Part 1: Qualitative Miscibility Assessment

-

Preparation: Label a series of clean, dry glass vials for each solvent to be tested.

-

Solvent Addition: Into each labeled vial, add 1 mL of the respective organic solvent.

-

Solute Addition: To each vial, add 1 mL of this compound.

-

Mixing: Securely cap the vials and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the vials to stand undisturbed for at least 15 minutes. Visually inspect each vial for the following:

-

Miscible: A single, clear, homogeneous liquid phase.

-

Immiscible: Two distinct liquid layers.

-

Partially Miscible: A cloudy or turbid appearance that may or may not separate into layers over time.

-

-

Recording: Record the observations for each solvent.

Part 2: Semi-Quantitative Solubility Determination (Titration Method)

This method is suitable for determining the approximate solubility limit if the compound is not fully miscible.

-

Initial Setup: In a clean, dry vial, accurately measure 1 mL of the organic solvent.

-

Incremental Addition: Using a micropipette, add a small, known volume of this compound (e.g., 10 µL) to the solvent.

-

Mixing and Observation: Cap the vial and vortex until the solution is homogeneous. Observe for any signs of immiscibility (cloudiness or layer formation).

-

Titration: Continue adding small increments of this compound, vortexing and observing after each addition.

-

Endpoint Determination: The endpoint is reached when the addition of a single increment results in persistent cloudiness or the formation of a second layer that does not disappear upon mixing.

-

Calculation: Calculate the total volume of this compound added to the known volume of the solvent to determine the approximate solubility in terms of volume/volume percentage or other relevant units. For more precise quantitative results, mass-based measurements should be performed using an analytical balance.

Safety Precautions:

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[1]

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Dispose of all chemical waste according to institutional and local regulations.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in assessing the solubility of this compound.

References

In-Depth Technical Guide: N-((Triethoxysilyl)methyl)aniline (CAS 3473-76-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((Triethoxysilyl)methyl)aniline, with the Chemical Abstracts Service (CAS) number 3473-76-5, is an organosilane compound of significant interest in materials science and synthetic chemistry. It belongs to the class of silane (B1218182) coupling agents, which are molecules capable of forming stable chemical bonds between inorganic and organic materials. This dual reactivity makes it a valuable tool for surface modification, adhesion promotion, and the creation of hybrid organic-inorganic materials. Its molecular structure features an aniline (B41778) moiety linked to a triethoxysilyl group via a methylene (B1212753) bridge, providing a versatile platform for a range of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on technical details relevant to research and development.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3473-76-5 | [1] |

| Molecular Formula | C13H23NO3Si | [1] |

| Molecular Weight | 269.41 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 132-142 °C at 4 mmHg | [2] |

| Density | 1.004 g/cm³ | [2] |

| Refractive Index | 1.4857 | [2] |

| Flash Point | >110 °C | [2] |

| Purity | >95.0% (GC) |

Synthesis

The primary synthetic route to this compound involves the N-alkylation of aniline with an appropriate triethoxysilylmethyl halide, typically (chloromethyl)triethoxysilane. This reaction is a nucleophilic substitution where the nitrogen atom of the aniline attacks the electrophilic carbon of the chloromethyl group.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Aniline

-

(Chloromethyl)triethoxysilane

-

Anhydrous toluene (B28343) or other suitable aprotic solvent

-

Triethylamine (B128534) or other suitable non-nucleophilic base

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with aniline and anhydrous toluene under a nitrogen atmosphere.

-

Addition of Base: Triethylamine (approximately 1.1 equivalents) is added to the stirred solution.

-

Addition of Alkylating Agent: (Chloromethyl)triethoxysilane (1.0 equivalent) is added dropwise to the reaction mixture at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The triethylamine hydrochloride salt precipitate is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Mechanism of Action as a Coupling Agent

This compound functions as a coupling agent by bridging an inorganic substrate (e.g., glass, silica, metal oxides) and an organic polymer matrix. The mechanism involves a two-step process:

-

Hydrolysis: In the presence of water, the triethoxysilyl group undergoes hydrolysis to form reactive silanol (B1196071) groups (-Si-OH).

-

Condensation and Interfacial Bonding: The silanol groups can then condense with hydroxyl groups present on the surface of the inorganic substrate, forming stable covalent siloxane bonds (Si-O-Substrate). Simultaneously, the aniline end of the molecule can interact and react with the organic polymer matrix, forming a durable interface.

References

The Bridging Molecule: A Technical Guide to the Mechanism of N-((Triethoxysilyl)methyl)aniline as a Coupling Agent

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for N-((Triethoxysilyl)methyl)aniline, a bifunctional organosilane that serves as a critical coupling agent in advanced materials. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical processes that enable this molecule to form a durable interface between inorganic substrates and organic polymers, thereby enhancing the performance and longevity of composite materials.

Core Mechanism of Action: A Two-Fold Approach to Interfacial Adhesion

This compound is a member of the organofunctional silane (B1218182) family, which is characterized by a dual-reactivity structure. This molecular architecture allows it to act as a bridge, forming stable chemical bonds with both inorganic and organic materials. The overall mechanism can be understood through a two-step process involving the triethoxysilyl and aniline (B41778) functionalities.

The Inorganic Interface: Hydrolysis and Condensation of the Triethoxysilyl Group

The primary interaction with an inorganic substrate, such as glass, silica, or metal oxides, is mediated by the triethoxysilyl end of the molecule. This process begins with the hydrolysis of the ethoxy groups (-OCH2CH3) in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acidic or basic conditions.

Once formed, these silanol groups can undergo two types of condensation reactions:

-

Intermolecular Condensation: Silanols on adjacent this compound molecules can react with each other to form a siloxane (Si-O-Si) network. This crosslinking creates a durable, multi-layered film on the substrate surface.

-

Interfacial Condensation: The silanol groups can also react with hydroxyl (-OH) groups present on the surface of the inorganic substrate, forming strong, covalent Si-O-Substrate bonds.

This combination of hydrolysis and condensation results in a robust, chemically-anchored siloxane layer on the inorganic surface, with the aniline-containing organic groups oriented away from the substrate.

The Organic Interface: Interaction of the Aniline Moiety

The aniline functional group is responsible for creating a strong bond with the organic polymer matrix. The reactivity of the aniline group allows it to participate in various chemical reactions with different types of polymers:

-

With Epoxy Resins: The amine group of the aniline can act as a curing agent, opening the epoxide ring and forming a covalent bond.

-

With Polyurethanes: The aniline can react with isocyanate groups in polyurethane systems, forming urea (B33335) linkages and integrating into the polymer network.

-

With Other Polymers: The aniline group can also interact with other polymer systems through hydrogen bonding and other intermolecular forces, enhancing compatibility and adhesion.

By forming these covalent and non-covalent interactions, the aniline end of the coupling agent effectively entangles and binds with the polymer matrix, completing the molecular bridge between the inorganic substrate and the organic polymer.

Quantitative Performance Data

While specific quantitative data for this compound is not extensively available in the public domain, the following tables present representative data from studies on analogous aminosilane (B1250345) and aniline-functionalized silane coupling agents. These values illustrate the typical performance enhancements that can be expected when using such coupling agents.

Table 1: Illustrative Adhesion Strength Enhancement with Aminosilane Coupling Agents

| Polymer System | Substrate | Adhesion Test | Adhesion Strength without Silane (MPa) | Adhesion Strength with Aminosilane (MPa) | Percentage Improvement (%) |

| Epoxy | Aluminum | Lap Shear | 6 | 19.5 | 225%[1] |

| Polyurethane | Steel | Pull-Off | 1.33 | 1.53 | 15%[2] |

| Butyl Rubber | Aluminum | T-Peel | N/A | N/A | ~130%[3] |

Table 2: Representative Surface Energy and Wettability Changes on Glass Substrates

| Silane Treatment | Test Liquid | Contact Angle (°) | Surface Free Energy (mN/m) |

| Untreated Glass | Water | ~10-40[4][5] | High |

| Aminopropyltriethoxysilane | Water | 55-85[6] | Increased (due to polar component)[7] |

| N-phenylaminopropyltrimethoxysilane | Water | ~70 | Lowered |

Table 3: Hydrolytic Stability of Silane-Treated Interfaces

| System | Conditions | Observation | Reference |

| Polystyrene-Aluminum with Aminosilane | Immersion in water | Failure locus moves from interface to polymer bulk with increased load, indicating robust interfacial bonds. | [8] |

| Aminopropylsilane on Silica | High humidity and elevated temperature | Layer formation and stability depend on solvent and substrate. Aqueous deposition leads to more stable layers. | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of silane coupling agents like this compound.

Protocol 1: Surface Treatment of Glass Substrates

-

Substrate Cleaning:

-

Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to remove organic residues and hydroxylate the surface.

-

Rinse thoroughly with deionized water and dry with a stream of nitrogen.

-

-

Silane Solution Preparation:

-

Prepare a 1-2% (v/v) solution of this compound in a 95:5 (v/v) ethanol (B145695)/water mixture.

-

Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.

-

Stir the solution for 30-60 minutes to allow for the hydrolysis of the triethoxysilyl groups.

-

-

Surface Treatment:

-

Immerse the cleaned glass slides in the silane solution for 2-5 minutes.

-

Remove the slides and rinse with ethanol to remove excess, unreacted silane.

-

Cure the treated slides in an oven at 110°C for 10-15 minutes to promote the condensation reaction and the formation of a stable siloxane layer.

-

Protocol 2: Contact Angle Measurement for Surface Energy Analysis

-

Instrumentation:

-

Use a goniometer or a contact angle measuring system equipped with a high-resolution camera and a precision liquid dispensing system.

-

-

Procedure:

-

Place the silane-treated substrate on the sample stage.

-

Dispense a small droplet (typically 2-5 µL) of a test liquid (e.g., deionized water, diiodomethane) onto the surface.

-

Capture an image of the droplet at the liquid-solid interface.

-

Use the instrument's software to measure the angle formed between the tangent of the droplet and the substrate surface.

-

Perform measurements at multiple locations on the surface to ensure statistical relevance.

-

-

Data Analysis:

-

Calculate the average contact angle for each test liquid.

-

Use the measured contact angles and known surface tensions of the test liquids to calculate the surface free energy of the treated substrate using appropriate models (e.g., Owens-Wendt-Rabel-Kaelble).[7]

-

Protocol 3: Lap Shear Adhesion Test (ASTM D1002)

-

Specimen Preparation:

-

Prepare rectangular test specimens (adherends) of the desired substrate (e.g., aluminum, steel).

-

Treat the bonding surface of one set of specimens with this compound as described in Protocol 1.

-

Prepare a control set of untreated specimens.

-

-

Adhesive Bonding:

-

Apply a uniform layer of the desired polymer adhesive (e.g., epoxy) to the treated surface of one specimen.

-

Place a second specimen over the adhesive, creating a defined overlap area (typically 12.7 mm x 25.4 mm).

-

Clamp the assembly and cure the adhesive according to the manufacturer's instructions.

-

-

Testing:

-

Mount the bonded specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until failure occurs.

-

-

Data Analysis:

-

Record the maximum load at failure.

-

Calculate the lap shear strength by dividing the maximum load by the overlap area.

-

Compare the lap shear strength of the silane-treated specimens to the untreated control specimens to quantify the improvement in adhesion.[10]

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key chemical pathways and experimental workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Adhesion Strength Enhancement of Butyl Rubber and Aluminum Using Nanoscale Self-Assembled Monolayers of Various Silane Coupling Agents for Vibration Damping Plates [mdpi.com]

- 4. US4997684A - Method of using perfluoroalkylsilanes to lower the surface energy of glass - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. inha.elsevierpure.com [inha.elsevierpure.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. designworldonline.com [designworldonline.com]

N-Phenylaminomethyltriethoxysilane chemical structure and properties

An In-depth Technical Guide to N-Phenylaminomethyltriethoxysilane

Introduction

N-Phenylaminomethyltriethoxysilane (CAS No: 3473-76-5) is an organofunctional silane (B1218182) that possesses both organic and inorganic reactivity, enabling it to act as a molecular bridge between dissimilar materials.[1] This alpha silane, characterized by the close proximity of a nitrogen atom to the silicon atom, exhibits accelerated hydrolysis compared to traditional aminopropylsilanes.[2] Its dual functionality allows the triethoxysilyl group to bond with inorganic substrates like glass, metal, and silica, while the phenylamino (B1219803) group provides compatibility and linkage to organic polymers. This unique capability makes it a critical component in advanced materials, serving as a coupling agent, adhesion promoter, crosslinker, and surface modifier in a variety of industrial applications, including high-performance adhesives, sealants, coatings, and composites.[1][2]

Chemical Structure and Properties

The molecular structure of N-Phenylaminomethyltriethoxysilane consists of a central silicon atom bonded to three ethoxy groups, a methyl group, and a phenylamino group.

Caption: Chemical Structure of N-Phenylaminomethyltriethoxysilane.

Physical and Chemical Properties

The general properties of N-Phenylaminomethyltriethoxysilane are summarized below. These values are typical and may vary based on purity and measurement conditions.

| Property | Value | Reference |

| CAS Number | 3473-76-5 | [1][3] |

| Molecular Formula | C13H23NO3Si | [3] |

| Molecular Weight | 269.42 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Purity | ≥ 95% | [1] |

| IUPAC Name | N-(triethoxysilylmethyl)aniline | [3] |

| Synonyms | (N-Phenylamino)methyltriethoxysilane, N-(Triethoxysilylmethyl)aniline | [2][3] |

| Solubility | Soluble in most organic solvents; hydrolyzes in water | [2] |

Molecular Descriptors

Molecular descriptors provide further insight into the molecule's structure and potential interactions.

| Descriptor | Value | Reference |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 9 | [3] |

| Topological Polar Surface Area | 39.7 Ų | [3] |

| Heavy Atom Count | 18 | [3] |

Core Chemistry: Hydrolysis and Condensation

The primary mechanism of action for N-Phenylaminomethyltriethoxysilane involves a two-step process: hydrolysis followed by condensation. This reaction pathway is fundamental to its ability to form stable bonds with inorganic surfaces and create cross-linked networks.

-

Hydrolysis: In the presence of water, the three ethoxy groups (-OCH2CH3) attached to the silicon atom are hydrolyzed to form reactive silanol (B1196071) groups (-OH). This reaction releases ethanol (B145695) as a byproduct. The rate of hydrolysis can be influenced by factors such as pH and catalysts.[4][5]

-

Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups on other silane molecules or with hydroxyl groups present on the surface of an inorganic substrate (e.g., glass, metal oxides). This condensation reaction forms stable siloxane bonds (Si-O-Si) and releases water.[4]

This process results in the covalent bonding of the silane to the inorganic surface and the formation of a durable, cross-linked polymer film.

Caption: Hydrolysis and condensation pathway of N-Phenylaminomethyltriethoxysilane.

Applications

The unique properties of N-Phenylaminomethyltriethoxysilane make it a versatile additive in various fields.

-

Adhesives and Sealants: It is widely used as an adhesion promoter and crosslinker in silane-crosslinking formulations.[1][2] It improves the bond between the sealant/adhesive and inorganic substrates like glass, metal, and ceramics, enhancing durability and environmental resistance.

-

Composite Materials: In fiber-reinforced plastics, such as glass fiber reinforced plastics (GFRP), it functions as a coupling agent to treat the glass fiber.[1] This treatment improves the interfacial adhesion between the fiber and the polymer matrix, leading to significantly enhanced mechanical properties like strength.[1]

-

Coatings: As a water scavenger and adhesion promoter, it enhances the performance of coatings by ensuring a strong bond to the substrate and preventing premature curing in moisture-sensitive systems.[1][2]

-

Polymer Synthesis: The compound serves as a binder in the synthesis of silyl-modified polymers, which are used to create high-performance materials with improved weather resistance and mechanical properties.[1]

-

Drug Development: While not a therapeutic agent itself, organosilanes like this serve as versatile intermediates in chemical synthesis.[6] Their reactive nature allows for their incorporation into more complex molecules, potentially as linkers or for surface modification of drug delivery systems, although specific applications in marketed drugs are not widely documented.

Experimental Protocols

Characterization of N-Phenylaminomethyltriethoxysilane and its performance requires a suite of analytical techniques. Below are generalized protocols for key experiments.

Caption: General experimental workflow for material characterization.

Fourier Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify functional groups and monitor the hydrolysis and condensation reactions.

-

Methodology:

-

Sample Preparation: For the pure liquid, a small drop is placed between two KBr or NaCl salt plates. To monitor hydrolysis, the silane is mixed with an aqueous solution, and spectra are taken over time using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: The spectrometer is set to acquire spectra typically in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal or salt plates is collected first.

-

Data Acquisition: The sample spectrum is collected (e.g., 32 scans are co-added to improve the signal-to-noise ratio).

-

Analysis: Key peaks to monitor include the disappearance of Si-O-C stretches (~1100 cm⁻¹) and the appearance of broad O-H stretches from silanol groups (~3400 cm⁻¹) and Si-O-Si stretches from condensation products (~1050 cm⁻¹).[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and study the kinetics of hydrolysis and condensation in detail.[9][10]

-

Methodology:

-

Sample Preparation: A small amount of the silane is dissolved in a deuterated solvent (e.g., CDCl₃ for structural analysis, or D₂O for hydrolysis studies) in an NMR tube.

-

Instrument Setup: ¹H, ¹³C, and ²⁹Si NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Provides information on the protons in the phenyl, methyl, and ethoxy groups. The hydrolysis can be followed by observing the disappearance of the ethoxy signals and the appearance of an ethanol signal.[10]

-

¹³C NMR: Complements the ¹H data, providing a map of the carbon skeleton.

-

²⁹Si NMR: Directly probes the silicon environment. Different chemical shifts will be observed for the starting triethoxysilane, the hydrolyzed silanol intermediates, and the condensed siloxane species, allowing for detailed kinetic analysis.[9]

-

-

Analysis: Chemical shifts, peak integrations, and coupling constants are analyzed to confirm the structure. For kinetic studies, spectra are acquired at regular intervals, and the integration of key peaks is used to determine the concentration of different species over time.

-

Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability of the silane or a polymer cross-linked with the silane.

-

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the sample (5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The analysis is typically run under an inert atmosphere (e.g., nitrogen flow at 20 mL/min) to prevent oxidative degradation.[11]

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 800 °C). The instrument records the sample's mass as a function of temperature.[11]

-

Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of decomposition indicates the limit of thermal stability. The amount of residue at the end of the run can provide information on the inorganic (silica) content.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine thermal transitions such as the glass transition temperature (Tg) of a formulated polymer or to study the heat of reaction (enthalpy) of curing processes.[12]

-

Methodology:

-

Sample Preparation: A small amount of the sample (5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The instrument is programmed for a specific thermal cycle. A common method is a heat-cool-heat cycle to erase thermal history and obtain a clear Tg.

-

Data Acquisition: The sample is heated at a controlled rate (e.g., 10 °C/min) while the differential heat flow between the sample and the reference is measured. For curing studies, an uncured sample is heated to observe the exothermic curing peak.[12]

-

Analysis: The DSC thermogram plots heat flow versus temperature. A step change in the baseline indicates the Tg. An exothermic peak represents a curing or cross-linking reaction, and the area under the peak is proportional to the enthalpy of the reaction.

-

Safety and Handling

N-Phenylaminomethyltriethoxysilane should be handled in accordance with good industrial hygiene and safety practices.

-

Handling: Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection.[13][14] Avoid contact with skin and eyes, and prevent inhalation of vapors. Keep away from heat, sparks, and open flames.[15]

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed original containers.[1] The material is moisture-sensitive and should be protected from humidity to prevent premature hydrolysis.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

N-Phenylaminomethyltriethoxysilane is a high-performance organofunctional silane with significant utility in materials science. Its ability to form durable covalent bonds between organic polymers and inorganic materials through a well-understood hydrolysis and condensation mechanism makes it an effective coupling agent and adhesion promoter. The experimental protocols outlined in this guide provide a framework for researchers to characterize its properties and performance, enabling its application in the development of advanced composites, coatings, and adhesives. Proper handling and an understanding of its core chemistry are essential for leveraging its full potential in scientific research and industrial applications.

References

- 1. (N-Phenylamino)methyltriethoxysilane Cas 3473-76-5 | Alpha Silanes [cfmats.com]

- 2. Wholesale (N-PHENYLAMINO) METHYLTRIMETHOXYSILANE Factory and Pricelist | VANABIO [wanabio.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. innospk.com [innospk.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academicworks.cuny.edu [academicworks.cuny.edu]

- 12. pepolska.pl [pepolska.pl]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Understanding the Dual Functionality of Organosilane Aniline Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The convergence of organosilane and aniline (B41778) chemistries has given rise to a novel class of hybrid molecules with significant potential in the pharmaceutical and biomedical fields. These derivatives uniquely combine the robust surface-anchoring and matrix-forming capabilities of organosilanes with the diverse biological activities of aniline compounds. This technical guide provides an in-depth exploration of the synthesis, characterization, and dual functionality of organosilane aniline derivatives, offering a valuable resource for researchers engaged in the development of advanced therapeutic agents and biomedical materials.

Core Concepts: The Synergy of Organosilane and Aniline Moieties

Organosilane aniline derivatives are bifunctional molecules that integrate an organosilane group, typically a trialkoxysilane, with an aniline core. This unique architecture imparts a dual functionality that can be leveraged for a variety of biomedical applications.

-

The Organosilane Moiety: The Anchor and Matrix Former. The silane (B1218182) functional group (e.g., trimethoxysilyl or triethoxysilyl) is the key to the surface-active properties of these derivatives. Through hydrolysis and condensation reactions, the alkoxy groups form highly reactive silanols (Si-OH). These silanols can then covalently bond to hydroxyl-rich inorganic surfaces such as silica (B1680970), glass, and metal oxides, or they can self-condense to form a stable, cross-linked polysiloxane network (a silicone matrix). This property is instrumental for surface modification, nanoparticle coating, and the formation of hybrid organic-inorganic materials.

-

The Aniline Moiety: The Bioactive Component. The aniline portion of the molecule serves as a versatile scaffold for introducing a wide range of biological activities. Aniline and its derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. By modifying the substituents on the aniline ring, the biological function of the entire molecule can be precisely tuned.

The combination of these two functionalities in a single molecule opens up exciting possibilities for creating targeted drug delivery systems, biocompatible coatings with therapeutic properties, and advanced diagnostic agents.

Synthesis and Characterization of Organosilane Aniline Derivatives

The synthesis of organosilane aniline derivatives typically involves the covalent linkage of an aniline derivative to an organosilane. Several synthetic routes can be employed, with the choice of method depending on the specific structures of the starting materials and the desired final product.

Synthetic Pathways

A common and straightforward method for synthesizing these derivatives is through the reaction of an amino-functionalized aniline with a silane coupling agent containing a reactive group such as an isocyanate or an epoxide. Another approach involves the direct reaction of an aniline with a chloropropyl- or iodopropyl-functionalized silane.

dot

Caption: General synthetic workflow for organosilane aniline derivatives.

Experimental Protocol: Synthesis of N-(3-(trimethoxysilyl)propyl)aniline

This protocol describes a representative synthesis of an organosilane aniline derivative.

Materials:

-

Aniline

-

Triethylamine (B128534) (as a base)

-

Toluene (as a solvent)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline and triethylamine in toluene.

-

Slowly add 3-chloropropyltrimethoxysilane to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrochloride salt formed.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain N-(3-(trimethoxysilyl)propyl)aniline.

Characterization Techniques

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized organosilane aniline derivatives.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Provides detailed structural information, confirming the covalent linkage between the aniline and organosilane moieties and the integrity of the functional groups. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic functional groups, such as N-H, C-N, Si-O-C, and Si-O-Si bonds. |

| Mass Spectrometry (MS) | Determines the molecular weight of the derivative and provides information about its fragmentation pattern, further confirming its structure. |

| Elemental Analysis | Confirms the elemental composition of the synthesized compound. |

Dual Functionality in Action: Applications in Drug Development

The unique dual nature of organosilane aniline derivatives makes them highly attractive for a range of applications in drug development, from creating advanced drug delivery systems to developing novel therapeutic agents with multiple modes of action.

Surface Modification and Biocompatible Coatings

The ability of the organosilane moiety to anchor to surfaces can be exploited to create biocompatible coatings on medical implants and devices. By choosing an aniline derivative with specific properties, these coatings can be rendered antimicrobial, anti-inflammatory, or anti-thrombogenic. For example, a surface coated with an organosilane aniline derivative possessing antimicrobial properties could help prevent device-associated infections.

Targeted Drug Delivery

Organosilane aniline derivatives are ideal for the surface functionalization of nanoparticles, such as silica or magnetic nanoparticles, for targeted drug delivery. The organosilane part ensures stable coating of the nanoparticle, while the aniline derivative can be designed to have a therapeutic effect or to act as a targeting ligand that directs the nanoparticle to specific cells or tissues.

dot

Caption: Workflow for nanoparticle-based targeted drug delivery.

Dual-Action Therapeutic Agents

The inherent biological activity of the aniline moiety can be combined with other functionalities to create dual-action drugs. For instance, an organosilane aniline derivative could be designed to have both anticancer and anti-angiogenic properties, or a combination of antimicrobial and anti-inflammatory effects. This approach can lead to more effective therapies with reduced side effects.

Signaling Pathways and Mechanisms of Action

The biological effects of organosilane aniline derivatives are mediated through their interaction with various cellular signaling pathways. While the specific pathways targeted depend on the nature of the aniline derivative, some general mechanisms can be outlined.

-

Antimicrobial Action: Organosilane quaternary ammonium (B1175870) compounds, a related class, are known to disrupt microbial cell membranes through electrostatic interactions, leading to cell lysis. Aniline derivatives can also interfere with essential bacterial enzymes and processes.

-

Anticancer Mechanisms: Many aniline derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases. They can also induce apoptosis (programmed cell death) by modulating signaling pathways like the MAPK and PI3K/Akt pathways. The organosilane component could potentially influence the cellular uptake and localization of the active aniline moiety.

dot

Caption: Potential anticancer signaling pathways modulated by organosilane aniline derivatives.

Quantitative Data on Biological Activity

The biological activity of organosilane aniline derivatives can be quantified using various in vitro assays. The following tables summarize representative data for different classes of aniline derivatives, highlighting their potential as therapeutic agents.

Table 1: Antimicrobial Activity of Aniline Derivatives

| Compound | Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Sulfanilamide | Staphylococcus aureus | 64 |

| 4-Trifluoromethylaniline | Escherichia coli | 128 |

| Organosilane Quat | Staphylococcus aureus | 1-10 |

Table 2: Anticancer Activity of Aniline Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Imatinib (Gleevec®) | K562 (CML) | 0.25 |

| Gefitinib (Iressa®) | A549 (Lung Cancer) | >10 |

| Aniline Mustard Derivative | Walker 256 Carcinoma | 1.5 |

Future Perspectives and Conclusion

Organosilane aniline derivatives represent a promising and versatile class of molecules with significant potential for advancing drug development and biomedical technologies. Their unique dual functionality allows for the creation of sophisticated systems for targeted drug delivery, the development of advanced biocompatible materials, and the design of novel therapeutics with multiple modes of action. Further research into the synthesis of novel derivatives, a deeper understanding of their structure-activity relationships, and comprehensive in vivo studies will be crucial to fully unlock the therapeutic potential of this exciting class of compounds. The continued exploration of organosilane aniline derivatives is poised to yield innovative solutions to pressing challenges in medicine and healthcare.

Basic principles of silane coupling agents for material science

An In-depth Technical Guide to the Core Principles of Silane (B1218182) Coupling Agents in Material Science

For: Researchers, Scientists, and Drug Development Professionals

Introduction to Silane Coupling Agents